Pyridoclax
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoclax is considered a promising anticancer drug . It acts as a protein-protein interaction disruptor with potential applications in the treatment of ovarian, lung, and mesothelioma cancers . It is also identified as a potent Mcl-1 inhibitor .
Synthesis Analysis
Eighteen sensibly selected structural analogues of Pyridoclax were synthesized . Their physicochemical properties were systematically assessed and analyzed .Molecular Structure Analysis
The molecular formula of Pyridoclax is C29H22N4 . Its molecular weight is 426.51 .Physical And Chemical Properties Analysis
Pyridoclax has a molecular weight of 426.51 .Aplicaciones Científicas De Investigación
Anticancer Properties : Pyridoclax is recognized as a promising anticancer drug, particularly effective against ovarian, lung, and mesothelioma cancers. It functions by disrupting protein-protein interactions, which are crucial in the progression of these cancers. Researchers synthesized analogues of Pyridoclax to investigate their druggability and interactions with membranes, which is essential for understanding the drug's mode of action and potential toxic effects (De Pascale et al., 2019).
Enhanced Drug Delivery : To improve the physicochemical properties of Pyridoclax, especially its solubility, researchers developed Pyridoclax-loaded nanoemulsions. These nanoemulsions showed enhanced anticancer effects on chemoresistant ovarian cancer cells and were found to be more effective than the drug in its free form (Groo et al., 2020).
Solubility Enhancement Strategies : A comparison between two strategies to enhance Pyridoclax's solubility—salt synthesis and nanoemulsion delivery—revealed that while salt improved the drug's thermodynamic solubility, nanoemulsions provided a much higher apparent solubility. These findings suggest nanoemulsions as a valuable option for preclinical studies on Pyridoclax (Groo et al., 2017).
Lipophilicity Determination : The lipophilicity of Pyridoclax was determined using microplate assays, which is crucial in drug discovery. This study highlighted the lipophilic nature of Pyridoclax and its interactions with biomimetic membranes (Smeralda et al., 2019).
Safety And Hazards
Direcciones Futuras
Pyridoclax is considered very promising in the treatment of chemoresistant ovarian cancers . To correct the unfavorable intrinsic physico-chemical properties of this BCS II drug, a formulation strategy was implied in the drug discovery step . Pyridoclax-loaded nanoemulsions were developed to permit its preclinical evaluation .
Propiedades
IUPAC Name |
2-(5-methyl-6-pyridin-3-ylpyridin-3-yl)-3-[(E)-2-phenylethenyl]-5-pyridin-3-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4/c1-21-15-27(20-32-28(21)25-10-6-14-31-18-25)29-23(12-11-22-7-3-2-4-8-22)16-26(19-33-29)24-9-5-13-30-17-24/h2-20H,1H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGSYXQFYRWBEC-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)C=CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)/C=C/C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoclax |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.